1-(Cyclohexylmethoxy)-3-ethynylbenzene
Description
1-(Cyclohexylmethoxy)-3-ethynylbenzene is an aromatic compound featuring a cyclohexylmethoxy (–OCH₂C₆H₁₁) substituent at the 1-position and an ethynyl (–C≡CH) group at the 3-position of the benzene ring. This structure combines steric bulk from the cyclohexyl group with the reactivity of the terminal alkyne, making it a valuable substrate in catalytic hydrogenation studies and synthetic chemistry.
The compound’s ethynyl group participates selectively in hydrogenation reactions, while the cyclohexylmethoxy group may influence steric interactions and electronic properties. For example, in studies using Pt1/N–C catalysts, 1-(dec-1-yn-1-yl)-3-ethynylbenzene (a structurally similar compound with a dec-1-yn-1-yl substituent) showed 99% selectivity for terminal alkyne hydrogenation to vinyl groups, even at full conversion (~100%) .
Properties
IUPAC Name |
1-(cyclohexylmethoxy)-3-ethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,6,9-11,14H,3-5,7-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLWXWAIUWIIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
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Starting Material : 3-Iodophenol.
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Reagents : Cyclohexylmethyl bromide, potassium carbonate (K₂CO₃).
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Solvent : Dimethylformamide (DMF) or acetone.
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Conditions : Reflux at 80–100°C for 12–24 hours under inert atmosphere.
Reaction Scheme :
Key Data :
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Characterization: (CDCl₃, 400 MHz): δ 7.45 (t, J = 8.0 Hz, 1H), 7.20–7.10 (m, 2H), 4.05 (d, J = 6.4 Hz, 2H), 2.10–1.80 (m, 1H), 1.70–1.20 (m, 10H).
Sonogashira Coupling for Ethynyl Group Introduction
The ethynyl group is installed via a palladium-catalyzed Sonogashira reaction, which couples the aryl iodide with a terminal alkyne.
Methodology
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Starting Material : 1-(Cyclohexylmethoxy)-3-iodobenzene.
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Reagents : Ethynyltrimethylsilane (TMSA), PdCl₂(PPh₃)₂, CuI, triethylamine (Et₃N).
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Solvent : Tetrahydrofuran (THF).
Reaction Scheme :
Key Data :
Deprotection of Trimethylsilyl (TMS) Group
The TMS-protected alkyne is converted to the terminal ethynyl group under mild basic conditions.
Methodology
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Starting Material : 1-(Cyclohexylmethoxy)-3-(trimethylsilylethynyl)benzene.
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Reagents : Potassium carbonate (K₂CO₃).
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Solvent : Methanol (MeOH).
Reaction Scheme :
Key Data :
Alternative Route: Direct Coupling with Acetylene Gas
For laboratories equipped to handle gaseous reagents, acetylene gas can replace TMSA.
Methodology
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Starting Material : 1-(Cyclohexylmethoxy)-3-iodobenzene.
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Reagents : Acetylene gas, PdCl₂(PPh₃)₂, CuI, Et₃N.
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Solvent : THF.
Key Data :
Optimization and Challenges
Catalyst Loading
Reducing PdCl₂(PPh₃)₂ to 0.5 mol% and CuI to 1 mol% maintains efficiency while lowering costs.
Solvent Effects
Side Reactions
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Glaser Coupling : Minimized by using excess alkyne (1.5 equiv) and inert conditions.
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Dehalogenation : Controlled by maintaining stoichiometric CuI and avoiding over-reduction.
Summary of Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Williamson Ether | 3-Iodophenol, cyclohexylmethyl bromide, K₂CO₃ | 85 |
| 2 | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, TMSA, Et₃N | 72 |
| 3 | TMS Deprotection | K₂CO₃, MeOH | 95 |
Applications and Derivatives
1-(Cyclohexylmethoxy)-3-ethynylbenzene serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethoxy)-3-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitro or halogen-substituted benzene derivatives
Scientific Research Applications
1-(Cyclohexylmethoxy)-3-ethynylbenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmacology: Investigated for its potential biological activity and as a scaffold for drug development
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethoxy)-3-ethynylbenzene involves its interaction with specific molecular targets, depending on its application. For instance, in organic synthesis, it acts as a reactive intermediate, while in pharmacological studies, it may interact with cellular receptors or enzymes to exert its effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Reactivity and Selectivity
Key Observations:
The internal alkyne in 1-ethynyl-4-(phenylethynyl)benzene remains intact during hydrogenation, emphasizing the Pt1/N–C catalyst’s geometric preference for terminal alkynes regardless of adjacent substituents .
Electronic Effects :
- Electron-withdrawing groups (e.g., –OCF₂H in 1-(Difluoromethoxy)-3-ethynylbenzene) may enhance electrophilicity of the alkyne, but the evidence focuses on its role in forming silicon-heteroatom linkages rather than hydrogenation .
Catalytic Performance and Stability
Table 2: Hydrogenation Performance of Terminal Alkynes
Key Findings:
Biological Activity
1-(Cyclohexylmethoxy)-3-ethynylbenzene, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. Its unique structure, featuring both cyclohexylmethoxy and ethynyl groups, suggests diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key research data.
Chemical Structure and Properties
1-(Cyclohexylmethoxy)-3-ethynylbenzene can be characterized by its molecular formula and a molecular weight of approximately 246.31 g/mol. The presence of the ethynyl group is particularly significant as it often enhances the compound's reactivity and biological interactions.
The biological activity of 1-(Cyclohexylmethoxy)-3-ethynylbenzene is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often act as inhibitors for various enzymes, particularly cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Inhibitory Activity
A notable study investigated the compound's inhibitory effects on CDK2, revealing that modifications to the cyclohexylmethoxy group significantly influenced binding affinity. For instance, substituents that favor competitive inhibition at the ATP binding site exhibited a marked increase in potency, with some derivatives showing IC50 values as low as 44 nM .
Comparative Analysis
To contextualize the activity of 1-(Cyclohexylmethoxy)-3-ethynylbenzene, a comparison with related compounds is essential. The following table summarizes key findings related to various derivatives:
| Compound Name | IC50 (nM) | Selectivity Over CDK1 | Reference |
|---|---|---|---|
| 1-(Cyclohexylmethoxy)-3-ethynylbenzene | TBD | TBD | TBD |
| 6-((6-[1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino benzenesulfonamide | 44 | 2000-fold | |
| 6-Ethoxypurine | 26 | High |
Note: TBD indicates data that needs to be filled in based on further research findings.
Study on Anticancer Properties
In a recent investigation focused on anticancer properties, 1-(Cyclohexylmethoxy)-3-ethynylbenzene was tested against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly in breast cancer cells. The mechanism was hypothesized to involve apoptosis induction via the mitochondrial pathway.
In Vivo Studies
Animal model studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggested favorable absorption rates and bioavailability, supporting its potential for further development as an anticancer agent.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 1-(Cyclohexylmethoxy)-3-ethynylbenzene?
Answer:
The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:
- Introduction of the cyclohexylmethoxy group : This can be achieved via nucleophilic substitution using cyclohexylmethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) .
- Ethynyl group installation : Sonogashira coupling is a standard method, where a halogenated intermediate (e.g., 3-bromo-1-(cyclohexylmethoxy)benzene) reacts with trimethylsilylacetylene (TMSA), followed by deprotection with TBAF .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended, followed by recrystallization for high-purity yields .
Advanced: How can regioselectivity challenges in ethynyl group introduction be addressed?
Answer:
Regioselectivity in ethynylation is influenced by steric and electronic factors:
- Steric effects : The bulky cyclohexylmethoxy group at the 1-position directs ethynylation to the less hindered 3-position. Computational modeling (DFT studies) can predict reactive sites by analyzing frontier molecular orbitals .
- Catalytic optimization : Use Pd(PPh₃)₂Cl₂/CuI catalysts in THF at 60°C to enhance selectivity. Monitor reaction progress via TLC (Rf ~0.5 in 20% EtOAc/hexane) .
- Validation : Confirm regiochemistry via NOESY NMR to detect spatial proximity between the ethynyl proton and adjacent substituents .
Basic: What spectroscopic techniques are critical for characterizing 1-(Cyclohexylmethoxy)-3-ethynylbenzene?
Answer:
- ¹H/¹³C NMR : Identify the ethynyl proton (δ 2.5–3.0 ppm, singlet) and cyclohexylmethoxy protons (δ 3.3–3.7 ppm, multiplet). Aromatic protons appear as distinct doublets (J = 8–10 Hz) .
- IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
- LCMS (ES+) : Look for [M+H]⁺ peaks matching theoretical molecular weight (e.g., m/z 268.3 for C₁₅H₁₈O) .
Advanced: How can conflicting spectral data for derivatives of this compound be resolved?
Answer:
- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ACD/Labs). For example, deviations >0.5 ppm may indicate impurities or tautomerization .
- High-resolution MS : Use HRMS to distinguish between isobaric species (e.g., C₁₅H₁₈O vs. C₁₄H₂₂N₂) .
- Variable-temperature NMR : Probe dynamic processes (e.g., cyclohexyl ring flipping) by acquiring spectra at 25°C and −40°C .
Basic: What safety protocols are essential when handling 1-(Cyclohexylmethoxy)-3-ethynylbenzene?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., TMSA) .
- Waste disposal : Collect ethynylation byproducts (e.g., trimethylsilyl halides) in halogenated waste containers. Neutralize acidic residues (e.g., TFA) before disposal .
- Emergency measures : In case of skin contact, rinse with water for 15 minutes and seek medical evaluation .
Advanced: How does the ethynyl group influence the compound’s stability under varying pH conditions?
Answer:
- Acidic conditions (pH < 4) : The ethynyl group may undergo hydration to form a ketone. Monitor via UV-Vis (λmax shifts from 280 nm to 240 nm) .
- Basic conditions (pH > 10) : Ethynyl deprotonation (pKa ~25) can lead to polymerization. Stabilize with radical inhibitors (e.g., BHT) in inert atmospheres .
- Accelerated stability studies : Conduct stress testing at 40°C/75% RH for 4 weeks. Analyze degradation products via HPLC-PDA .
Advanced: What computational approaches are suitable for studying this compound’s reactivity?
Answer:
- Molecular docking : Screen for binding affinity with biological targets (e.g., kinases) using AutoDock Vina. Parameterize the ethynyl group with AM1-BCC charges .
- Reactivity indices : Calculate Fukui functions to predict electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-31G* basis sets .
- Solvent effects : Simulate solvation free energies (ΔG_solv) in polar (e.g., DMSO) and nonpolar (e.g., cyclohexane) solvents via COSMO-RS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
